Cas no 1804509-14-5 (Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate)

Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate
-
- インチ: 1S/C13H15NO3/c1-3-17-13(16)6-10-4-9(2)5-11(7-14)12(10)8-15/h4-5,15H,3,6,8H2,1-2H3
- InChIKey: KAFUADIIYRXRMO-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=C(C)C=C(C#N)C=1CO)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 307
- XLogP3: 1.3
- トポロジー分子極性表面積: 70.3
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010013214-500mg |
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate |
1804509-14-5 | 97% | 500mg |
798.70 USD | 2021-07-05 | |
Alichem | A010013214-250mg |
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate |
1804509-14-5 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
Alichem | A010013214-1g |
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate |
1804509-14-5 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetateに関する追加情報
Recent Advances in the Study of Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate (CAS: 1804509-14-5) and Its Applications in Chemical Biology and Medicine
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate (CAS: 1804509-14-5) is a synthetic intermediate of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key building block for the development of novel bioactive compounds, particularly in the areas of anti-inflammatory and anticancer drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate, demonstrating an improved yield of 78% through a modified Knoevenagel condensation reaction. The research team emphasized the compound's structural versatility, noting its cyano and hydroxymethyl functional groups as particularly valuable for further derivatization. These findings are significant as they address previous challenges in the large-scale production of this intermediate.
In terms of biological activity, recent in vitro studies have revealed promising results. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives synthesized from Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate exhibited selective inhibition of COX-2 with IC50 values ranging from 0.8 to 3.2 μM, suggesting potential as non-steroidal anti-inflammatory drug (NSAID) candidates. The study particularly highlighted compound 12b, which showed 15-fold selectivity for COX-2 over COX-1, along with reduced gastrointestinal toxicity in preliminary animal models.
Emerging research has also investigated the anticancer potential of this chemical scaffold. A recent collaboration between academic and industry researchers demonstrated that certain analogs derived from Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate could effectively inhibit the PI3K/AKT/mTOR pathway in triple-negative breast cancer cell lines. The most potent compound in this series (designated as TNBC-47) showed nanomolar activity (IC50 = 37 nM) against MDA-MB-231 cells while maintaining good selectivity over normal mammary epithelial cells.
From a drug development perspective, pharmacokinetic studies of Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate derivatives have shown mixed results. While some analogs demonstrate favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes), others suffer from rapid clearance. Current research efforts are focusing on structural modifications to improve bioavailability, with particular attention to the ester moiety which appears crucial for both activity and metabolic stability.
The safety profile of Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate and its derivatives has been evaluated in several recent toxicological studies. Acute toxicity tests in rodent models indicate an LD50 > 2000 mg/kg for the parent compound, suggesting a relatively safe profile for further development. However, researchers caution that certain derivatives show hepatotoxicity at higher doses, emphasizing the need for careful structure-activity relationship studies during lead optimization.
Looking forward, the unique chemical structure of Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate continues to attract attention from medicinal chemists. Its dual functionality (cyano and hydroxymethyl groups) provides multiple points for structural diversification, making it a valuable scaffold for library synthesis in drug discovery programs. Current research directions include exploration of its potential in neurodegenerative diseases, with preliminary data suggesting activity against β-secretase (BACE1), a key target in Alzheimer's disease pathology.
In conclusion, Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate (CAS: 1804509-14-5) represents a promising chemical intermediate with diverse therapeutic potential. Recent advances in its synthesis and biological evaluation have positioned it as an important scaffold in medicinal chemistry. While challenges remain in optimizing the pharmacokinetic properties of its derivatives, the compound's structural features and demonstrated biological activities warrant continued investigation. Future research should focus on expanding its therapeutic applications and addressing current limitations in drug-like properties.
1804509-14-5 (Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate) Related Products
- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)
- 2229330-57-6(tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)
- 383136-01-4(1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)
- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)
- 1565352-50-2(Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)
- 5021-47-6(2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE)
- 2172931-40-5(4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one)
- 1803876-54-1(5-Ethylbenzo[d]oxazole-2-carbonyl chloride)
- 2840-61-1(3-Methyl-5-oxo-5-phenylvaleric Acid)
- 2418671-49-3(Tert-butyl 2-({[5-azido-3-(2-methoxy-2-oxoethyl)-2-methylphenyl]methyl}amino)acetate)




